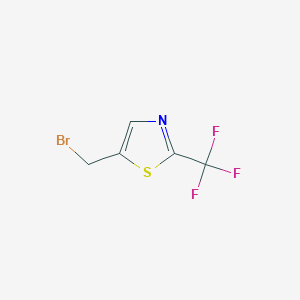

5-(Bromomethyl)-2-(trifluoromethyl)thiazole

Description

Properties

IUPAC Name |

5-(bromomethyl)-2-(trifluoromethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrF3NS/c6-1-3-2-10-4(11-3)5(7,8)9/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZYJEJPFGNGQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(F)(F)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrF3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-(trifluoromethyl)thiazole typically involves the introduction of bromomethyl and trifluoromethyl groups onto a thiazole ring. One common method involves the bromination of 2-(trifluoromethyl)thiazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-(trifluoromethyl)thiazole undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in inert solvents.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include sulfoxides and sulfones.

Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

Chemical Properties and Reactivity

Molecular Formula : C6H5BrF3NS

Molecular Weight : 260.07 g/mol

CAS Number : 1000339-73-0

IUPAC Name : 5-(Bromomethyl)-2-(trifluoromethyl)thiazole

The compound contains a bromomethyl group that is highly reactive, making it suitable for nucleophilic substitution reactions. Additionally, the trifluoromethyl group enhances lipophilicity and metabolic stability, which is beneficial in drug design.

Chemistry

- Synthesis of Complex Organic Molecules : This compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution allows for the formation of diverse derivatives.

- Reactions Involved :

- Nucleophilic Substitution : Utilizes reagents like sodium azide or potassium thiocyanate.

- Oxidation and Reduction : Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.

- Coupling Reactions : Participates in reactions such as Suzuki-Miyaura and Heck reactions with palladium catalysts.

Biology

- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown efficacy against various bacterial strains and fungi, suggesting potential as a broad-spectrum antimicrobial agent.

- Anticancer Properties : The compound has been investigated for its anticancer activities. For example, derivatives based on thiazoles have shown selective toxicity against cancer cell lines, indicating their potential as therapeutic agents.

- Mechanism of Action :

- Enzyme Inhibition : The bromomethyl group facilitates covalent binding to target enzymes, which can inhibit their activity—a crucial mechanism in cancer therapies.

- Receptor Modulation : The trifluoromethyl group enhances interaction with cellular receptors involved in signaling pathways.

Case Studies

- Anticancer Activity Study (Evren et al., 2019) : Novel thiazole derivatives were synthesized and tested against mouse embryoblast cell lines and human lung adenocarcinoma cells. Some compounds exhibited strong selectivity with IC50 values indicating promising anticancer potential .

- Thiazole Derivatives Against Mycobacterium smegmatis (2022) : A study evaluated the antimicrobial efficacy of thiazole derivatives against Mycobacterium smegmatis MC2 155 strain, demonstrating significant inhibitory effects .

- Phenylthiazole Derivatives (Zhang et al., 2018) : This research focused on the synthesis of phenylthiazole derivatives that showed excellent growth-inhibitory effects on various cancer cell lines, particularly HT29 .

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-(trifluoromethyl)thiazole involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table highlights key structural and physicochemical differences between the target compound and related thiazole derivatives:

Stability and Handling

- Storage Conditions : Most brominated thiazoles, including the target compound, require inert storage (2–8°C) due to hydrolytic sensitivity .

- Hazard Profiles : The target compound’s hazard statements (H302, H315, H319, H335) align with other brominated thiazoles, emphasizing respiratory and dermal irritation risks .

Biological Activity

5-(Bromomethyl)-2-(trifluoromethyl)thiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring with bromomethyl and trifluoromethyl functional groups. The presence of these groups enhances its chemical reactivity and biological activity. The molecular formula is CHBrFNS, and it is characterized by significant lipophilicity due to the trifluoromethyl group, which facilitates membrane penetration.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Covalent Bond Formation : The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activities.

- Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, increasing its bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

Anticancer Activity

The compound has also demonstrated promising anticancer properties against several cancer cell lines. Studies have reported IC values indicating cytotoxicity in human cancer cells, such as A549 (lung adenocarcinoma) and U251 (glioblastoma).

| Cell Line | IC (µM) |

|---|---|

| A549 | 12 ± 1.5 |

| U251 | 15 ± 2.0 |

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazole compounds, including this compound, exhibited enhanced antimicrobial activity compared to their non-brominated counterparts. This was attributed to the increased reactivity of the bromine atom in nucleophilic substitution reactions .

- Cytotoxicity in Cancer Models : In a recent investigation, researchers synthesized a series of thiazole derivatives and tested their cytotoxic effects on various cancer cell lines. The study found that compounds similar to this compound showed significant apoptosis induction in A549 cells, suggesting potential for further development as anticancer agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiazole ring and substituents significantly influence biological activity:

- Bromine Substitution : The presence of the bromomethyl group enhances reactivity and biological efficacy compared to other halogenated analogs.

- Trifluoromethyl Group : This group contributes to increased lipophilicity and stability, enhancing cellular uptake.

Q & A

Q. What are the optimal synthetic routes for preparing 5-(Bromomethyl)-2-(trifluoromethyl)thiazole, and how can reaction conditions be optimized?

The synthesis typically involves bromination of a methyl group on the thiazole ring. For example, analogous compounds (e.g., 5-bromo-2-(bromomethyl)-1,3-thiazole) are synthesized via radical bromination using N-bromosuccinimide (NBS) under controlled conditions . Key parameters include:

- Solvent choice : Use aprotic solvents like CCl₄ or DMF to stabilize intermediates.

- Temperature : Maintain 60–80°C to balance reactivity and side-product formation.

- Catalysts : Light or radical initiators (e.g., AIBN) enhance bromination efficiency.

Characterization via NMR (¹H/¹³C) and HPLC ensures purity (>95%) .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Spectroscopy : ¹H NMR should show a singlet for the trifluoromethyl group (δ ~3.9–4.2 ppm) and a downfield shift for the bromomethyl proton (δ ~4.5 ppm) .

- Mass spectrometry : Confirm molecular ion peaks at m/z ≈ 249 (C₅H₄BrF₃NS⁺) .

- X-ray crystallography (if crystals form): Resolve bond lengths (e.g., C-Br ≈ 1.93 Å) and planarity of the thiazole ring .

Q. What are the primary reactivity patterns of the bromomethyl group in this compound?

The bromomethyl group undergoes nucleophilic substitution (SN2) with:

- Amines : Forms thiazole-based amines for drug discovery scaffolds .

- Thiols : Yields disulfide-linked conjugates (e.g., in polymer chemistry).

- Grignard reagents : Enables C-C bond formation for functionalized heterocycles.

Reactions require inert atmospheres (Ar/N₂) to prevent oxidation .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl group deactivates the thiazole ring, reducing electrophilicity at the 2-position. This necessitates:

- Palladium catalysts : Use Pd(PPh₃)₄ or XPhos to facilitate Suzuki-Miyaura couplings with aryl boronic acids .

- High temperatures : 80–100°C in toluene/DMF mixtures to overcome kinetic barriers.

DFT studies suggest the CF₃ group increases the energy barrier for oxidative addition by ~15 kcal/mol compared to non-fluorinated analogs .

Q. What crystallographic data are available for derivatives of this compound, and how do structural features correlate with bioactivity?

In related oxadiazole-thiazole hybrids (e.g., C₂₄H₁₆BrN₃OS₃):

- Planarity : The thiazole and oxadiazole rings are coplanar (dihedral angle <5°), enhancing π-π stacking in protein binding .

- Halogen bonding : The bromine atom participates in C=O···Br interactions (distance ≈ 3.2 Å), critical for kinase inhibition .

Such structural insights guide SAR studies for antimicrobial or anticancer agents .

Q. How can researchers resolve contradictions in reported biological activities of thiazole derivatives?

Discrepancies in bioactivity data (e.g., IC₅₀ variability) may arise from:

- Purity differences : Impurities >2% skew assay results; validate via HPLC-MS .

- Assay conditions : Varying pH or solvent (DMSO vs. saline) alters solubility and activity.

- Structural analogs : Subtle substitutions (e.g., Cl vs. CF₃ at the 4-position) drastically change target affinity .

Meta-analyses of published datasets and standardized protocols (e.g., CLSI guidelines) improve reproducibility .

Methodological Challenges

Q. What strategies mitigate degradation during storage of this compound?

- Storage : Use amber vials under argon at −20°C to prevent light- or moisture-induced decomposition .

- Stabilizers : Add 1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation.

- Monitoring : Regular NMR checks (every 3 months) detect hydrolytic byproducts (e.g., hydroxymethyl derivatives) .

Q. How can computational methods predict novel derivatives with enhanced properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.